molecular formula C11H14ClN3OS B2572514 1-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride CAS No. 1794736-63-2

1-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride

Cat. No. B2572514
CAS RN: 1794736-63-2
M. Wt: 271.76
InChI Key: YVSZBDMCMXFPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride” is a derivative of 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine . The molecular formula of the base compound is C9H9N3OS, with an average mass of 207.252 Da .


Molecular Structure Analysis

The molecular structure of the base compound, 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, includes a thiadiazole ring attached to a methoxyphenyl group . The compound has 4 hydrogen bond acceptors and 2 hydrogen bond donors .


Physical And Chemical Properties Analysis

The base compound, 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, has a density of 1.3±0.1 g/cm^3, a boiling point of 393.1±44.0 °C at 760 mmHg, and a flash point of 191.6±28.4 °C . It also has a molar refractivity of 56.3±0.3 cm^3 .

Scientific Research Applications

Synthesis and Molecular Properties

1-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride has been a subject of interest in various scientific studies focusing on the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. One study involved the synthesis of a compound by the reaction of [5-(4-methoxy­phen­yl)-1,3,4-thia­diazol-2-yl]amine with 3,5-dimethyl­benzoic acid, analyzing its crystal structure and intermolecular interactions (Wan et al., 2006).

Antimicrobial and Antifungal Activities

Compounds derived from 1,3,4-thiadiazol have been evaluated for their antimicrobial and antifungal activities. For instance, Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown significant biological properties, including DNA protective ability against oxidative damage and strong antimicrobial activity against specific bacterial strains (Gür et al., 2020).

Corrosion Inhibition

The 1,3,4-thiadiazole derivatives have also been explored as corrosion inhibitors for metals in acidic environments. A study on 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole revealed its effectiveness as a corrosion inhibitor for mild steel, with a protection degree of approximately 98% under certain conditions, indicating its potential for industrial applications (Attou et al., 2020).

Photophysical Properties and Applications

The photophysical properties of 1,3,4-thiadiazol derivatives have been studied for potential applications in optoelectronic devices. The synthesis and investigation of such compounds could lead to materials with enhanced photoresponse and energy transfer properties, which are crucial for the development of solid-state excitonic solar cells and other photovoltaic devices (Driscoll et al., 2010).

Mechanism of Action

properties

IUPAC Name

1-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS.ClH/c1-7(12)10-13-14-11(16-10)8-3-5-9(15-2)6-4-8;/h3-7H,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSZBDMCMXFPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(S1)C2=CC=C(C=C2)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.